N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine
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Description
Scientific Research Applications
Crystal Packing and Molecular Interactions
The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions contribute to the formation of linear chains and layered structures in the crystal packing, highlighting the importance of the relative disposition of pyridine and imine groups in these molecular structures (Lai, Mohr, & Tiekink, 2006).
Nitric Oxide Reactivity in Cu(II) Complexes
Cu(II) complexes with tetra- and pentadentate ligands exhibit specific nitric oxide reactivity patterns. The structural framework of these complexes significantly influences the mechanism of Cu(II) center reduction by nitric oxide. This study provides insights into the pivotal role of the ligand's structural flexibility in determining the pathway of interaction with nitric oxide (Kumar, Kalita, & Mondal, 2013).
DNA Binding and Cleavage Activity
Acyclic mono and binuclear Cu(II) complexes exhibit notable DNA binding and cleavage activities. The binding propensity of these complexes indicates an intercalative mode, with the cleavage of supercoiled DNA involving the formation of reactive oxygen species. This research underscores the potential of these complexes in studying DNA interactions and their applications in medicinal chemistry (Sundaravadivel, Muthusamy, & Varghese, 2013).
Thermal Expansion and Supramolecular Structures
The thermal expansion of certain molecular structures, such as N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, is anisotropic and negative in one direction. This characteristic, coupled with the formation of weak hydrogen bonds resembling a trellis, is crucial in understanding the thermal behavior and stability of these compounds (Zerrouki et al., 2016).
Properties
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIQUHNQMPHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.